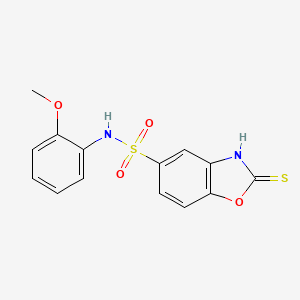

N-(2-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Description

N-(2-Methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide (CAS: 380347-79-5) is a sulfonamide derivative featuring a benzoxazole core substituted with a sulfhydryl (-SH) group at position 2 and a sulfonamide moiety at position 3. The 2-methoxyphenyl group attached to the sulfonamide nitrogen distinguishes it structurally from related compounds. Its synthesis involves a one-pot reaction of acetophenones, aldehydes, and 2-sulfanyl-1,3-benzoxazole-5-sulfonamide using Fe(III)-montmorillonite as a catalyst, a method noted for high yields and environmental efficiency . Characterization via FTIR, NMR, and mass spectrometry confirms the presence of key functional groups:

- S=O stretch (1040–1051 cm⁻¹ in IR) from the sulfonamide.

- C-S-C and SH stretches (2459–2571 cm⁻¹) indicating the sulfhydryl group.

- Aromatic C=C stretches (1444–1453 cm⁻¹) .

The compound exhibits antimicrobial activity in silico molecular docking studies, though specific efficacy data remain under investigation .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-19-12-5-3-2-4-10(12)16-22(17,18)9-6-7-13-11(8-9)15-14(21)20-13/h2-8,16H,1H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTWQWGKTTVMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2-Methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with a variety of research applications .

Molecular Characteristics

this compound has a molecular formula of C14H12N2O4S2 and a molecular weight of 336.4 g/mol . The compound contains a benzoxazole-5-sulfonamide structure .

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is investigated for its potential as an anticancer , antimicrobial , and anti-inflammatory agent . It is also used in studies related to enzyme inhibition and receptor binding because of its complex structure. Additionally, it may be used to develop new materials with specific chemical properties.

Antimicrobial Activity

Research indicates the potential for creating antimicrobial agents by combining small molecules with cell-penetrating peptides .

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives, which include this compound, has been achieved through various methods using 2-aminophenol and other substrates such as aldehydes . These methods involve different catalysts and reaction conditions, including the use of magnetic solid acid nanocatalysts, nanomaterials like strontium carbonate, and nickel(II) complexes . Some methods offer benefits such as high yield, shorter reaction times, and eco-friendly conditions .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Sulfonamide Derivatives

| Compound Name | Substituents/R-Groups | Key Functional Groups | CAS Number |

|---|---|---|---|

| Target Compound | 2-methoxyphenyl, -SH at C2 | Sulfonamide, benzoxazole, -SH | 380347-79-5 |

| N-(4-Methoxyphenyl)-2-sulfanyl derivative | 4-methoxyphenyl, -SH at C2 | Sulfonamide, benzoxazole, -SH | 380347-76-2 |

| 2-Amino-N-(2-methoxyphenyl) derivative | 2-methoxyphenyl, -NH₂ at C2 | Sulfonamide, benzoxazole, -NH₂ | sc-341335 |

| 4f (Thiophene derivative) | 3-(4-methoxyphenyl)-3-oxo-thiophene | Sulfonamide, benzoxazole, ketone | Not provided |

| 5-Bromo-2-methoxy derivative (8PU) | 5-bromo, 3-methyl, -OH at C6 | Sulfonamide, benzoxazole, bromine | 8PU (PDB) |

Key Observations :

- Positional Isomerism: The target compound’s 2-methoxyphenyl group contrasts with the 4-methoxyphenyl isomer (CAS: 380347-76-2).

- Functional Group Impact: Replacing -SH with -NH₂ (as in 2-amino derivative) alters hydrogen-bonding capacity, possibly affecting target binding .

Physicochemical Properties

Table 2: Physical and Spectral Data

| Compound | Melting Point (°C) | IR Stretches (cm⁻¹) | Molecular Weight |

|---|---|---|---|

| Target | Not reported | 1051 (S=O), 2556 (SH) | 336.39 g/mol |

| 4f | 262–263 | 1715 (C=O), 2462 (C-S-C) | 489 [M+] |

| 4g | 242–243 | 1722 (C=O), 2571 (SH) | 429 [M+1] |

| 8PU | Not reported | Bromine (C-Br), -OH stretch | 437.30 g/mol |

Biological Activity

N-(2-Methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound belonging to the benzoxazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C14H12N2O4S2

- Molecular Weight : 336.4 g/mol

- CAS Number : 380347-79-5

The compound features a benzoxazole ring, a sulfonamide group, and a sulfanyl group, which contribute to its biological reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts essential biochemical pathways, leading to various biological effects, including:

- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values revealed:

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated the potential anticancer activity of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 25 |

| HeLa (Cervical cancer) | 30 |

| A549 (Lung cancer) | 20 |

These findings suggest that this compound may serve as a lead compound for further anticancer drug development .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial and anticancer activities. This compound was among the most active compounds tested against Candida albicans and exhibited lower toxicity in normal cell lines compared to standard chemotherapeutics .

- In Silico Studies : Molecular docking studies indicated that the compound binds effectively to target enzymes involved in bacterial folate synthesis, suggesting a mechanism through which it exerts its antimicrobial effects .

Q & A

Q. What are the common synthetic routes for preparing N-(2-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide?

Methodological Answer: The compound is synthesized via two primary routes:

- Route 1 (Benzoxazole Core Formation): A solvent-free reductive amination reaction between 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide and aldehydes under reflux in absolute alcohol for 4 hours. Reaction progress is monitored via TLC (chloroform:methanol, 7:3) .

- Route 2 (Sulfonamide Functionalization): Reacting 5-amino-2-methoxyaniline with a sulfonyl chloride derivative (e.g., 3,4-dichlorobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Monitoring Method | Yield |

|---|---|---|---|

| Core Formation | Hydrazine hydrate, absolute ethanol, reflux | TLC (7:3 CHCl₃:MeOH) | 70–85% |

| Sulfonylation | Sulfonyl chloride, triethylamine, 0–5°C | NMR (disappearance of -NH₂ peak) | 60–75% |

Q. How is the structural characterization of this compound performed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Structure Solution: Employ direct methods via SHELXS-97 or SHELXT for initial phase determination .

Refinement: Iterative refinement with SHELXL-2018, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .

Validation: Check for missed symmetry using PLATON and visualize anisotropic displacement ellipsoids with ORTEP-3 (WinGX suite) .

Example Crystallographic Parameters (from analogous sulfonamides):

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R Factor | 0.035 |

| Data-to-Parameter Ratio | 18.8 |

| Mean σ(C–C) | 0.003 Å |

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

- Metabolic Stability: Incubate with hepatic microsomes (rat/rabbit) and NADPH (1 mM) at 37°C. Monitor metabolites via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Key metabolites include hydroxylamine derivatives and o-aminophenol .

- CYP Inhibition: Use β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) pre-treated microsomes. Measure o-anisidine formation (reductive metabolite) as a marker of CYP2E1 activity .

Metabolite Profile Table (Rat Microsomes):

| Metabolite | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| Parent Compound | 28.6 | 15–20 |

| o-Anisidine | 8.8 | 40–50 |

| o-Aminophenol | 12.3 | 10–15 |

Advanced Research Questions

Q. How do species-specific CYP enzymes influence the metabolic activation of this compound?

Methodological Answer:

- Species Comparison: Rabbit microsomes produce 2.4× more o-aminophenol than rats due to higher CYP1A2 activity. Use β-naphthoflavone-induced microsomes to confirm CYP1A involvement via competitive inhibition assays with α-naphthoflavone .

- Enzyme Kinetics: Determine and using Lineweaver-Burk plots. For example, rat CYP2E1 shows for o-anisidine formation, while rabbit CYP1A2 exhibits .

Q. What mechanistic insights explain the genotoxicity of N-(2-methoxyphenyl)hydroxylamine derivatives?

Methodological Answer:

- DNA Adduct Formation: The hydroxylamine metabolite undergoes enzymatic oxidation to nitroso derivatives (e.g., o-nitrosoanisole), which alkylate guanine at N7 positions. Confirm via -postlabeling or LC-MS/MS analysis of hepatic DNA .

- ROS Generation: Incubate with NADPH-fortified microsomes and measure H₂O₂ production via Amplex Red assay. Correlation with 8-oxo-dG levels in DNA indicates oxidative damage .

Key Reactive Pathways:

Hydroxylamine → Nitroso Intermediate (CYP-mediated).

Nitroso + DNA → Bulky Adducts (e.g., dG-C8-NO-C6H4-OCH3).

Q. How can computational modeling optimize the refinement of this compound’s crystal structure?

Methodological Answer:

- High-Resolution Refinement: For twinned crystals, use SHELXL’s TWIN/BASF commands. Set BASF parameters iteratively (start with 0.5) and validate via R1/wR2 convergence (<5% difference) .

- Electron Density Analysis: Apply SQUEEZE (PLATON) to model disordered solvent. For example, a 10% solvent-accessible void in the unit cell improves from 0.08 to 0.04 .

Refinement Workflow:

Data Integration (SAINT).

Absorption Correction (SADABS).

Structure Solution (SHELXT).

Refinement (SHELXL) with HKLF5 format for twinned data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.